molecular formula C9H7F2N B12961629 2-(Difluoromethyl)-6-methylbenzonitrile

2-(Difluoromethyl)-6-methylbenzonitrile

Cat. No.: B12961629
M. Wt: 167.15 g/mol
InChI Key: GWBCNSNQDAVEND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Difluoromethyl)-6-methylbenzonitrile is an organic compound characterized by the presence of a difluoromethyl group and a nitrile group attached to a benzene ring

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-6-methylbenzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding difluoromethyl ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.

Major Products Formed

    Oxidation: Difluoromethyl ketones or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

2-(Difluoromethyl)-6-methylbenzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-6-methylbenzonitrile involves its interaction with specific molecular targets and pathways. The difluoromethyl group can act as a lipophilic hydrogen bond donor, enhancing the compound’s ability to interact with biological molecules. This interaction can modulate the activity of enzymes or receptors, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethyl)-benzonitrile: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    2-(Monofluoromethyl)-benzonitrile: Contains a monofluoromethyl group.

    2-(Difluoromethyl)-benzonitrile: Lacks the methyl group on the benzene ring.

Uniqueness

2-(Difluoromethyl)-6-methylbenzonitrile is unique due to the presence of both the difluoromethyl and methyl groups, which can influence its chemical reactivity and biological activity. The difluoromethyl group provides a balance between lipophilicity and hydrogen bonding ability, making it a valuable scaffold in medicinal chemistry .

Properties

Molecular Formula

C9H7F2N

Molecular Weight

167.15 g/mol

IUPAC Name

2-(difluoromethyl)-6-methylbenzonitrile

InChI

InChI=1S/C9H7F2N/c1-6-3-2-4-7(9(10)11)8(6)5-12/h2-4,9H,1H3

InChI Key

GWBCNSNQDAVEND-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(F)F)C#N

Origin of Product

United States

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